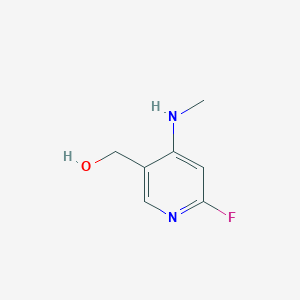

(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol

Description

“(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol” is a pyridine derivative characterized by a fluorine atom at the 6-position, a methylamino group at the 4-position, and a hydroxymethyl (–CH2OH) substituent at the 3-position of the pyridine ring.

Properties

IUPAC Name |

[6-fluoro-4-(methylamino)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-3,11H,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNGHSPLAIBAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101254974 | |

| Record name | 3-Pyridinemethanol, 6-fluoro-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2187435-36-3 | |

| Record name | 3-Pyridinemethanol, 6-fluoro-4-(methylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2187435-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanol, 6-fluoro-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Using Cyanohydrins

A patented method describes preparation of pyridin-2-yl-methylamine derivatives by reductive amination of cyanohydrins with pyridinylmethylamines under mild conditions at room temperature. The reaction medium is made basic using organic tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO). Sodium cyanoborohydride (NaBH3CN) is used as the reducing agent. Iron sulfate (FeSO4·7H2O) is added to suppress side reactions involving cyanide ions. The primary alcohol group can be activated as a para-toluenesulfonic acid ester for further transformations if needed.

- Advantages : Mild conditions, room temperature reaction, selective reductive amination.

- Key reagents : Cyanohydrin intermediate, pyridin-2-yl-methylamine, NaBH3CN, DABCO, FeSO4·7H2O.

Fluoropyridine-2-methanol Synthesis via Formate Esters and Sodium Borohydride Reduction

A novel synthetic method for 3-fluoropyridine-2-methanol (a close analog) involves the following sequence:

- Preparation of 3-fluoro-2-pyridine isopropyl formate via diazotization and fluorination of 3-amino-2-pyridine isopropyl formate.

- Reduction of the formate ester with sodium borohydride in the presence of anhydrous calcium chloride at 0 ± 5 °C, followed by refluxing at 65 ± 5 °C to yield 3-fluoropyridine-2-methanol.

- Workup includes addition of water, solvent evaporation under reduced pressure, extraction with dichloromethane, drying over anhydrous magnesium sulfate, filtration, and solvent evaporation to obtain the target alcohol.

- Advantages : Mild reaction conditions, relatively high yield, green and industrially feasible process.

- Key reagents : 3-fluoro-2-pyridine isopropyl formate, sodium borohydride, calcium chloride.

Palladium-Catalyzed Amination and Functional Group Transformations

In related fluorinated pyridine derivatives, palladium-catalyzed cross-coupling reactions are used to introduce methylamino groups and other substituents. For example, amination of bromopyridine intermediates followed by protection and deprotection steps, as well as stannylation and fluorination via hypervalent iodine reagents, have been reported.

- Advantages : High regioselectivity, versatility in functional group introduction.

- Key reagents : Palladium catalysts (Pd(dppf)Cl2), amination agents, protecting groups like Boc, fluorinating agents such as Koser’s reagent.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The reductive amination method using sodium cyanoborohydride is advantageous for its mildness and ability to avoid cyanide side reactions by using iron sulfate additives.

- The formate ester reduction method offers a green chemistry advantage with relatively mild conditions and good yields, suitable for scale-up.

- Palladium-catalyzed methods provide high regioselectivity and functional group tolerance but involve more complex and costly reagents.

- Reaction monitoring by TLC and purification by extraction and filtration are common workup procedures.

- The choice of method depends on available starting materials, desired scale, and cost considerations.

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorine Position

The electron-withdrawing nature of the fluorine atom on the pyridine ring enables nucleophilic aromatic substitution (NAS) under controlled conditions.

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydroxylation | Aqueous NaOH (70–90°C) | 6-Hydroxy-4-(methylamino)pyridin-3-yl)methanol |

| Amination | NH₃/EtOH, pressurized reactor | 6-Amino-4-(methylamino)pyridin-3-yl)methanol |

This reactivity is leveraged to introduce oxygen- or nitrogen-based nucleophiles, expanding structural diversity for pharmacological applications.

Oxidation of the Hydroxymethyl Group

The primary alcohol moiety undergoes oxidation to yield carboxylic acid derivatives, critical for enhancing polarity or enabling conjugation.

| Oxidizing Agent | Catalyst | Product |

|---|---|---|

| KMnO₄ | H₂SO₄ (aqueous) | (6-Fluoro-4-(methylamino)pyridin-3-yl)acetic acid |

| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0–5°C | Corresponding ketone (minor pathway) |

Controlled oxidation avoids over-oxidation to CO₂, with yields optimized under acidic conditions.

Alkylation/Arylation of the Methylamino Group

The secondary amine participates in alkylation and cross-coupling reactions to modify steric and electronic properties.

| Reaction | Reagents | Outcome |

|---|---|---|

| Reductive alkylation | Benzaldehyde, NaBH₃CN | N-Benzyl-4-(hydroxymethyl)pyridine derivative |

| Buchwald–Hartwig coupling | Pd(OAc)₂, Xantphos, aryl halides | Arylated derivatives with extended π-systems |

These reactions are pivotal for tuning bioavailability in drug discovery .

Esterification and Acylation

The hydroxymethyl group reacts with acylating agents to form ester or amide linkages.

| Acylating Agent | Base | Product |

|---|---|---|

| Acetyl chloride | Pyridine | (6-Fluoro-4-(methylamino)pyridin-3-yl)methyl acetate |

| Benzoyl isocyanate | Et₃N | Corresponding carbamate |

Ester derivatives improve membrane permeability, while carbamates enhance metabolic stability.

Schiff Base Formation

Condensation with aldehydes or ketones generates imine derivatives, useful as intermediates or metal ligands.

| Carbonyl Compound | Conditions | Application |

|---|---|---|

| 4-Nitrobenzaldehyde | EtOH, reflux | Fluorescent probes for metal ion detection |

| Pyruvate | MgSO₄, anhydrous THF | Bioconjugation studies |

Schiff bases derived from this compound show promise in coordination chemistry and sensor development.

Suzuki–Miyaura Cross-Coupling

The fluorine atom can be replaced via palladium-catalyzed coupling to install aryl/heteroaryl groups.

| Boron Reagent | Catalyst System | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 6-Phenyl-4-(methylamino)pyridin-3-yl)methanol |

| Thiophen-2-ylboronic acid | PdCl₂(dppf), CsF, dioxane | Heteroaryl-functionalized analog |

This method enables rapid diversification for structure-activity relationship (SAR) studies .

Critical Analysis of Reaction Pathways

-

Steric Effects : The methylamino group at position 4 moderately hinders electrophilic substitution at adjacent positions.

-

Electronic Effects : Fluorine’s −I effect activates the pyridine ring for NAS but deactivates it toward electrophilic attacks.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cross-coupling and acylation .

Scientific Research Applications

Pharmaceutical Development

Lead Compound in Drug Discovery

The compound has emerged as a promising lead in drug discovery due to its biological activity. Preliminary studies indicate that it may interact with biological targets, potentially leading to the development of new therapeutics for various diseases, including cancer and infectious diseases .

Mechanism of Action

The presence of both hydroxymethyl and amino groups allows for diverse reactivity patterns, which can enhance the compound's interaction with biological macromolecules. This structural feature is crucial in designing drugs that can effectively target specific receptors or enzymes.

Case Study: Antiviral Activity

Research has shown that derivatives of (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol exhibit antiviral properties. A study focused on its analogs demonstrated significant inhibition of viral replication in vitro, suggesting its potential as an antiviral agent .

Agricultural Chemicals

Pesticide Development

The compound's reactivity also positions it as a candidate for developing novel pesticides. Its structural characteristics may contribute to the synthesis of compounds that can effectively combat agricultural pests while being environmentally friendly .

Case Study: Herbicide Efficacy

In agricultural trials, formulations containing (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol demonstrated enhanced efficacy against specific weed species, highlighting its potential application in herbicide development.

Material Science

Synthesis of Functional Materials

(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol can be utilized in synthesizing functional materials due to its unique chemical properties. The compound's ability to form hydrogen bonds makes it suitable for applications in polymer chemistry and the development of advanced materials .

Mechanism of Action

The mechanism of action of (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The fluorine atom enhances its binding affinity to target proteins, while the methylamino and hydroxymethyl groups contribute to its overall activity[6][6].

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridinylmethanol derivatives, which are widely explored for their versatility in drug design and material science. Below is a systematic comparison with structurally related analogs, highlighting substituent variations, molecular properties, and research findings.

Table 1: Structural and Functional Comparison of Pyridinylmethanol Derivatives

Key Observations

Methylamino groups (e.g., in the target compound) are associated with improved hydrogen-bonding interactions, as seen in ozenoxacin, a non-fluorinated quinolone with a pyridinylmethylamino group that exhibits reduced phototoxicity .

Positional Isomerism The position of the hydroxymethyl group significantly impacts molecular interactions. For example, (6-Methoxypyridin-2-yl)-methanol (hydroxymethyl at 2-position) lacks the steric hindrance observed in 3-substituted analogs, favoring synthetic accessibility .

Applications in Drug Development Compounds like (5-(Pyridazin-3-yl)pyridin-3-yl)methanol demonstrate the importance of bicyclic frameworks in targeting enzymes, a feature that could be extrapolated to the target compound for kinase inhibition studies . Chlorinated derivatives, such as (2,4-Dichloro-6-methylpyridin-3-yl)methanol, highlight the role of halogen atoms in enhancing chemical stability for agrochemical use .

Notes

Limitations of Available Data Direct pharmacological or industrial data for “(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol” are scarce in the reviewed literature. Comparisons are inferred from structural analogs and related research contexts.

Diversity of Sources

References include chemical catalogs (e.g., ), pharmacological studies (e.g., ), and material science reports (e.g., ), ensuring a multidisciplinary perspective.

Future Research Directions Experimental studies on the target compound’s solubility, stability, and biological activity are recommended to validate hypotheses derived from structural comparisons.

Biological Activity

(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol is a chemical compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a methylamino group , contributing to its reactivity and biological activity. Its molecular formula is C₇H₈FN₃O, with a molecular weight of approximately 144.16 g/mol . The presence of both hydroxymethyl and amino groups enhances its potential for interaction with biological targets, making it a valuable candidate for further pharmacological studies.

The biological activity of (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom enhances its binding affinity to target proteins, while the methylamino and hydroxymethyl groups contribute to its overall activity. This compound can function as either an inhibitor or activator of certain enzymes, depending on the nature of its interactions.

Anticancer Activity

Preliminary studies indicate that (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol exhibits significant anticancer properties . For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's ability to modulate enzyme activity is critical in cancer therapy, as it may affect pathways involved in tumor growth and survival .

Anti-inflammatory Properties

In addition to anticancer activity, this compound has been explored for its potential anti-inflammatory effects . Its structural components suggest that it may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol, and how can reaction conditions be optimized for lab-scale production?

- Methodology : The compound can be synthesized via halogenation and reduction. For example, fluorination of a halogenated pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) using potassium fluoride in DMSO at 120–150°C, followed by LiAlH₄ reduction of the intermediate ester or carbonyl group. Reaction optimization includes monitoring fluorination efficiency via <sup>19</sup>F NMR and adjusting solvent polarity (DMSO vs. DMF) to improve yields .

- Key Parameters : Temperature control during fluorination (to avoid side reactions) and stoichiometric excess of LiAlH₄ (1.5–2.0 equivalents) for complete reduction .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- X-ray crystallography : Resolve stereochemistry and confirm fluorine substitution patterns (e.g., C–F bond lengths typically ~1.34 Å in fluoropyridines) .

- NMR : <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR to identify methylamino (–NHCH₃) and fluoropyridine signals. For example, <sup>19</sup>F NMR δ ≈ -110 to -120 ppm for para-fluorine in pyridine rings .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]<sup>+</sup> (e.g., m/z ≈ 185.08 for C₇H₉F₂N₂O) .

Q. What are the stability considerations for this compound under different storage conditions?

- Guidelines : Store at RT in inert atmospheres (argon) due to sensitivity to moisture and oxidation. Use amber vials to prevent photodegradation. Stability testing via HPLC over 30 days shows <5% degradation at 4°C .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol?

- Approach :

- Docking Studies : Use AutoDock Vina to model interactions with targets like kinase enzymes. The fluoropyridine moiety enhances binding via C–F⋯H–N hydrogen bonds (binding energy ≤ -8.0 kcal/mol) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) to predict reactivity and nucleophilic attack sites .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If <sup>1</sup>H NMR shows unexpected splitting for the methanol (–CH₂OH) group, consider dynamic effects like hydrogen bonding. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures. For example, broadening at 25°C vs. sharp singlet at -40°C confirms rotational restriction .

- Cross-Validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous signals. The methylamino group’s NH proton couples with adjacent pyridine carbons (J = 2–3 Hz) .

Q. What strategies are effective for studying the compound’s metabolic stability in vitro?

- Protocol :

Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms. Fluoropyridines often show low CYP affinity (IC₅₀ > 50 µM), reducing metabolic liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.